molecular formula C15H8F2O3 B2390157 3-(3,5-difluorophenyl)-7-hydroxy-2H-chromen-2-one CAS No. 951957-81-6

3-(3,5-difluorophenyl)-7-hydroxy-2H-chromen-2-one

Cat. No. B2390157
M. Wt: 274.223
InChI Key: NUOGQJJNVLNKAC-UHFFFAOYSA-N
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Description

The compound “3-(3,5-difluorophenyl)-7-hydroxy-2H-chromen-2-one” is a complex organic molecule. It likely contains a chromen-2-one group, which is a type of oxygen-containing heterocycle, and a 3,5-difluorophenyl group, which is a type of aromatic ring with fluorine substituents .


Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds are often synthesized through reactions involving fluorinated phenyl groups and other organic molecules .

Scientific Research Applications

Synthesis and Chemical Importance

The synthesis of chromen-ones, including compounds structurally related to 3-(3,5-difluorophenyl)-7-hydroxy-2H-chromen-2-one, has been a subject of extensive research due to their core structures being secondary metabolites of considerable pharmacological importance. Synthetic protocols for these compounds involve Suzuki coupling reactions, radical-mediated cyclization, and reactions with Michael acceptors among others, highlighting their versatility and the interest in developing efficient synthetic methods for their production (Mazimba, 2016).

Pharmacological and Biological Applications

  • Anticancer Activity

    Some derivatives have shown significant tumor specificity and low toxicity toward normal cells, indicating potential in the development of anticancer drugs with reduced side effects (Sugita et al., 2017).

  • Antioxidant Activity

    The core structure of 2H-chromen-2-one, which is present in compounds like 3-(3,5-difluorophenyl)-7-hydroxy-2H-chromen-2-one, contributes to their antioxidant properties. This activity is attributed to the possibility of radical delocalization within the nucleus, making them effective free radical scavengers (Torres et al., 2014).

Material Science Applications

  • Conducting Polymers: Research on poly(3,4-ethylenedioxythiophene) (PEDOT) and its composites, including those that may incorporate chromen-one structures, highlights the potential of these materials in applications requiring high conductivity and flexibility. This includes uses in thermoelectric materials, indicating a possible area of application for chromen-one derivatives as well (Yue & Xu, 2012).

Environmental and Sustainable Chemistry

  • Biomass Conversion: Research into the conversion of biomass into valuable chemicals highlights the potential for chromen-one derivatives in sustainable chemistry. This includes the transformation of furfurals to valuable intermediates for polymer and fuel production, demonstrating the broader relevance of this chemical structure in green chemistry and sustainability (Dutta & Bhat, 2021).

properties

IUPAC Name

3-(3,5-difluorophenyl)-7-hydroxychromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H8F2O3/c16-10-3-9(4-11(17)6-10)13-5-8-1-2-12(18)7-14(8)20-15(13)19/h1-7,18H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUOGQJJNVLNKAC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1O)OC(=O)C(=C2)C3=CC(=CC(=C3)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H8F2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3,5-difluorophenyl)-7-hydroxy-2H-chromen-2-one

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